![molecular formula C17H17NO3 B11117295 Ethyl phenyl[(phenylcarbonyl)amino]acetate](/img/structure/B11117295.png)
Ethyl phenyl[(phenylcarbonyl)amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-(BENZOYLAMINO)-2-PHENYLACETATE is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoylamino and phenylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(BENZOYLAMINO)-2-PHENYLACETATE typically involves the esterification of 2-(benzoylamino)-2-phenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
2-(Benzoylamino)-2-phenylacetic acid+EthanolH2SO4ETHYL 2-(BENZOYLAMINO)-2-PHENYLACETATE+Water
Industrial Production Methods
In an industrial setting, the production of ETHYL 2-(BENZOYLAMINO)-2-PHENYLACETATE can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of catalysts and optimized reaction parameters ensures efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(BENZOYLAMINO)-2-PHENYLACETATE undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2-(benzoylamino)-2-phenylacetic acid and ethanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The benzoylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
Hydrolysis: 2-(Benzoylamino)-2-phenylacetic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 2-(BENZOYLAMINO)-2-PHENYLACETATE has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 2-(BENZOYLAMINO)-2-PHENYLACETATE involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The benzoylamino group plays a crucial role in binding to the active site of the target enzyme, leading to inhibition of its activity.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(BENZOYLAMINO)-2-PHENYLPROPIONATE: Similar structure but with a propionate group instead of an acetate group.
ETHYL 2-(BENZOYLAMINO)-2-PHENYLBUTYRATE: Contains a butyrate group instead of an acetate group.
ETHYL 2-(BENZOYLAMINO)-2-PHENYLVALERATE: Features a valerate group in place of the acetate group.
Uniqueness
ETHYL 2-(BENZOYLAMINO)-2-PHENYLACETATE is unique due to its specific ester group, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C17H17NO3 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
ethyl 2-benzamido-2-phenylacetate |
InChI |
InChI=1S/C17H17NO3/c1-2-21-17(20)15(13-9-5-3-6-10-13)18-16(19)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H,18,19) |
InChI Key |
GYEKVSOESPZWDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


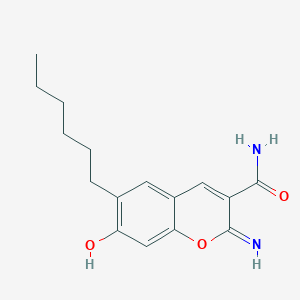

![N'-[(E)-(4-methoxyphenyl)methylidene]-2-[(2-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B11117225.png)
![6-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11117229.png)
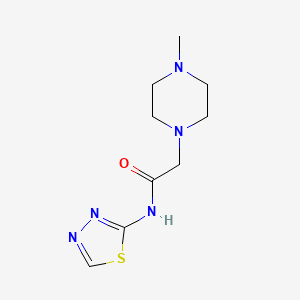
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-fluorobenzenesulfonamide](/img/structure/B11117246.png)
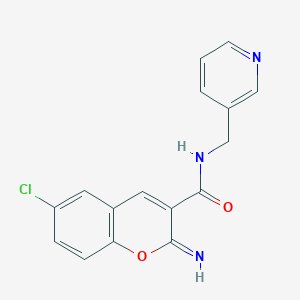
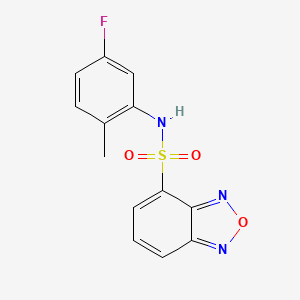
![Methyl 5-(diethylcarbamoyl)-4-methyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate](/img/structure/B11117267.png)
![(4E)-4-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11117269.png)
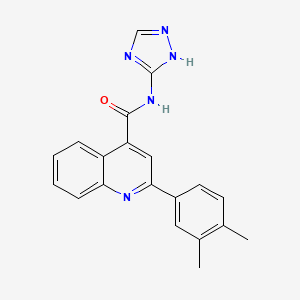
methanone](/img/structure/B11117276.png)
![(2E)-3-(4-Methoxyphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)prop-2-enamide](/img/structure/B11117280.png)

